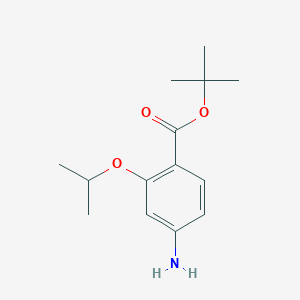

tert-Butyl 4-amino-2-isopropoxybenzoate

Beschreibung

tert-Butyl 4-amino-2-isopropoxybenzoate is a benzoate ester derivative characterized by a tert-butyl ester group, an amino substituent at the para position, and an isopropoxy group at the ortho position of the benzene ring.

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-2-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-9(2)17-12-8-10(15)6-7-11(12)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIKURPXOHPAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-2-isopropoxybenzoate typically involves the esterification of 4-amino-2-isopropoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-amino-2-isopropoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-amino-2-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the ester group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-amino-2-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism by which tert-Butyl 4-amino-2-isopropoxybenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-amino-2-isopropoxybenzoate with key analogs based on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The amino group in tert-Butyl 4-amino-2-isopropoxybenzoate confers nucleophilic character, making it suitable for amidation or condensation reactions. In contrast, bromo and fluoro substituents in analogs (e.g., Ethyl 5-bromo-2-fluorobenzoate) enhance electrophilicity, facilitating cross-coupling reactions like Suzuki-Miyaura .

Reactivity and Stability: Halogenated analogs (e.g., tert-Butyl 4-bromo-2,6-difluorobenzoate) exhibit higher stability under acidic conditions due to electron-withdrawing effects, whereas the amino group in the target compound may render it sensitive to oxidation or protonation . The tert-butyl ester group in all analogs provides hydrolytic stability compared to methyl or ethyl esters, as noted in safety data for related compounds .

Applications: Halogenated benzoates are widely used in medicinal chemistry for constructing aromatic pharmacophores. For example, bromo-fluoro analogs serve as precursors to kinase inhibitors .

Biologische Aktivität

Introduction

tert-Butyl 4-amino-2-isopropoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

The synthesis of tert-Butyl 4-amino-2-isopropoxybenzoate typically involves the esterification of 4-amino-2-isopropoxybenzoic acid with tert-butyl alcohol, often catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing in solvents like toluene or dichloromethane to ensure complete esterification .

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives .

The biological activity of tert-butyl 4-amino-2-isopropoxybenzoate is primarily attributed to its structural features:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing enzyme-substrate interactions.

- Steric Hindrance : The tert-butyl group provides steric hindrance, affecting the compound's reactivity and interaction with enzymes and receptors .

Enzyme Interaction Studies

Research indicates that tert-butyl 4-amino-2-isopropoxybenzoate may interact with various enzymes, potentially acting as an inhibitor. For instance, studies on related compounds suggest that modifications to the amino and ester groups can significantly alter their inhibitory effects on cholinesterases .

Case Studies

- Cholinesterase Inhibition : In studies involving similar compounds, it was found that modifications in the structure led to varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that tert-butyl 4-amino-2-isopropoxybenzoate could exhibit similar inhibitory properties .

- Antioxidant Activity : Compounds derived from the same scaffold have demonstrated antioxidant properties, indicating a potential for tert-butyl 4-amino-2-isopropoxybenzoate to mitigate oxidative stress in biological systems .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-amino-2-isopropoxybenzoate | Structure | Potential AChE/BChE inhibitor |

| tert-Butyl 4-amino-2-methoxybenzoate | Structure | Moderate AChE inhibition |

| tert-Butyl 4-amino-2-fluorobenzoate | Structure | Enhanced bioavailability and activity |

This table illustrates how structural variations influence biological activity, highlighting the unique properties of tert-butyl 4-amino-2-isopropoxybenzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.